molecular formula C10H15NO B3042369 2-(2-Amino-3-methylphenyl)propan-2-ol CAS No. 59689-18-8

2-(2-Amino-3-methylphenyl)propan-2-ol

Cat. No.: B3042369
CAS No.: 59689-18-8
M. Wt: 165.23 g/mol
InChI Key: GYOSKQNBXGHVOM-UHFFFAOYSA-N
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Description

2-(2-Amino-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a derivative of phenylpropanolamine, characterized by the presence of an amino group and a hydroxyl group attached to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-methylphenyl)propan-2-ol typically involves the reaction of 2-amino-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the corresponding imine intermediate using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or reductive amination of the corresponding ketone. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency. The choice of catalyst, solvent, and reaction conditions are critical factors in achieving high productivity and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 2-(2-Amino-3-methylphenyl)propan-2-one or 2-(2-Amino-3-methylphenyl)propanoic acid.

    Reduction: Formation of 2-(2-Amino-3-methylphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Amino-3-methylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in redox reactions, modulating cellular oxidative stress. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A structurally related compound with similar pharmacological properties.

    Ephedrine: Another related compound with stimulant and decongestant effects.

    Pseudoephedrine: A stereoisomer of ephedrine with similar uses in medicine.

Uniqueness

2-(2-Amino-3-methylphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-amino-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOSKQNBXGHVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

130 ml of a 3 M solution of methyl magnesium chloride in 130 ml of THF was added drop-by-drop to a stirred solution of 11 g of 49A in 70 ml of dry ether at 0°-5° C. in a nitrogen atmosphere. The resulting mixture was allowed to warm to room temperature and stirred at reflux (40° C.) for 5 hours and held overnight at room temperature. The mixture then was quenched in a mixture of 48 g of ammonium chloride and 350 g of ice. 30 ml of 3 N hydrochloric acid was added, the solvents were evaporated, and the residue was extracted with ether. The extract phase was washed with water, then brine, dried (K2CO3), filtered and stripped of solvent. The residue was recrystallized from hexane to give (2-amino-3-methylphenyl)dimethylcarbinol (49B), as colorless needles, m.p.: 78°-79° C.
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Synthesis routes and methods II

Procedure details

In this example a solution containing 381.46 g of methyl iodide in 500 ml of ethyl ether was added dropwise to 65.3 g of magnesium submerged in ethyl ether at room temperature and under nitrogen. The mixture was then cooled and then a solution containing 0.67 moles of 2-methyl-6-methoxycarbonylaniline in 500 ml of ethyl ether was dropwise added thereto. The mixture was then refluxed for 21/2 hours, then cooled and 750 ml of saturated aqueous ammonium chloride solution carefully added dropwise. Additional ammonium chloride solution was then added and the resulting mixture filtered through diatomaceous earth. The water layer in the filtrate was decanted from the ether layer and washed with ether. The ether washings were combined with the ether layers washed with water, dried and evaporated to dryness affording the title product.
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Synthesis routes and methods III

Procedure details

In this example 234.93 g (9.66 moles) of magnesium was placed under nitrogen and then mixed with 583 ml of ethyl ether at room temperature. A small amount of methyl iodide was then added with gentle stirring followed by the addition of another 468 ml of ethyl ether. A methyl iodide solution containing 1,371.72 g (9.66 moles) of methyl iodide in 468 ml of ethyl ether was slowly added at reflux over a 21/4-21/2-hour period. (During this period the mixture was diluted with another 583 ml of ethyl ether to reduce the reaction rate.) The mixture was cooled to room temperature and then a solution containing 433.9 g of 2-methyl-6-acetylaniline dissolved in 698 ml of ethyl ether was slowly added over 11/4-11/2 hours. During this addition the temperature of the mixture was maintained at about or below 25° C. The mixture was then stirred at room temperature for another hour. Three liters of methylene chloride was then added at about 25° C. and the reaction was then quenched by the addition of solid ammonium chloride and water. The mixture was then allowed to stand overnight (about 15 hours). The ether phase of the mixture was then separated and filtered. The water phase was mixed with three liters of methylene chloride filtered. The methylene chloride filtrate and the ethyl ether filtrate were each evaporated affording 2-methyl-6-(1-methyl-1-hydroxyethyl)-aniline.
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Synthesis routes and methods IV

Procedure details

This compound was prepared using General Method 1 (EXAMPLE 1) from methyl 2-amino-3-methylbenzoate and methyl magnesium bromide (3 M in diethyl ether) in ether to afford 2-(2-amino-3-methylphenyl)propan-2-ol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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